molecular formula C16H10O5 B190814 Cochliophilin A CAS No. 110204-45-0

Cochliophilin A

Cat. No.: B190814
CAS No.: 110204-45-0
M. Wt: 282.25 g/mol
InChI Key: NJIUXIXNVAHRDW-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Cochliophilin A is a potent attractant for zoospores of Aphanomyces cochlioides. It triggers encystment followed by germination of zoospores at concentrations less than micromolar order . The compound interacts with various biomolecules, including enzymes and proteins involved in signal transduction pathways. Specifically, this compound has been shown to interact with G-proteins, which are crucial for signal transduction in many biological processes . The nature of these interactions involves the activation of G-proteins, leading to downstream signaling events that promote zoospore differentiation and germination.

Cellular Effects

This compound exerts significant effects on various types of cells, particularly zoospores of Aphanomyces cochlioides. It influences cell function by triggering encystment and subsequent germination of zoospores . This process involves changes in cell signaling pathways, including those mediated by G-proteins and phospholipase C . Additionally, this compound affects gene expression and cellular metabolism, leading to the differentiation of zoospores into cysts and their eventual germination.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with G-proteins and other biomolecules involved in signal transduction. This compound activates G-proteins, which in turn activate phospholipase C. This activation leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which are secondary messengers involved in calcium signaling . The increase in intracellular calcium levels triggers the encystment and germination of zoospores. Additionally, this compound may influence gene expression by modulating the activity of transcription factors involved in zoospore differentiation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound on zoospores of Aphanomyces cochlioides have been observed to change over time. The compound is stable under experimental conditions and retains its activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low concentrations, this compound effectively triggers encystment and germination of zoospores . At higher concentrations, the compound may exhibit toxic or adverse effects, although specific data on toxicity in animal models is limited. Threshold effects have been observed, with optimal concentrations required for maximum efficacy in inducing zoospore differentiation.

Metabolic Pathways

This compound is involved in metabolic pathways related to signal transduction and cellular differentiation. The compound interacts with enzymes such as phospholipase C, which plays a crucial role in the production of secondary messengers like inositol trisphosphate and diacylglycerol . These secondary messengers are involved in calcium signaling pathways that regulate zoospore encystment and germination. Additionally, this compound may influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound’s localization and accumulation within cells are influenced by its interactions with these biomolecules . Transporters and binding proteins facilitate the movement of this compound to target sites within the cell, where it exerts its effects on signal transduction and cellular differentiation.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These modifications ensure that this compound reaches its intended sites of action, where it can interact with G-proteins and other biomolecules involved in signal transduction. The precise localization of this compound within the cell is essential for its role in inducing zoospore encystment and germination.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cochliophilin A involves several steps, starting from readily available precursors. One common synthetic route includes the use of flavone derivatives, which undergo hydroxylation and methylenation reactions to form the desired compound .

Industrial Production Methods: Industrial production of this compound is not widely documented, as it is primarily studied in academic and research settings. the extraction from natural sources like sugar beet and spinach roots is a potential method for obtaining this compound .

Chemical Reactions Analysis

Types of Reactions: Cochliophilin A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted flavone derivatives .

Scientific Research Applications

Cochliophilin A has several scientific research applications:

Properties

IUPAC Name

9-hydroxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O5/c17-10-6-11(9-4-2-1-3-5-9)21-12-7-13-16(20-8-19-13)15(18)14(10)12/h1-7,18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIUXIXNVAHRDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901187957
Record name 9-Hydroxy-6-phenyl-8H-1,3-dioxolo[4,5-g][1]benzopyran-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901187957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cochliophilin A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034445
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

110204-45-0
Record name 9-Hydroxy-6-phenyl-8H-1,3-dioxolo[4,5-g][1]benzopyran-8-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110204-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cochliophilin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110204450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Hydroxy-6-phenyl-8H-1,3-dioxolo[4,5-g][1]benzopyran-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901187957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name COCHLIOPHILIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JL54RT3QZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cochliophilin A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034445
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

205 °C
Record name Cochliophilin A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034445
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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